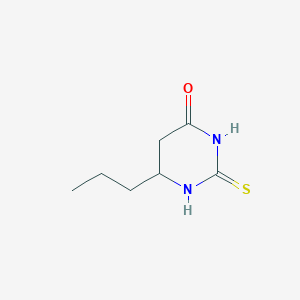
6-Propyl-2-sulfanylidene-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propyl-2-sulfanylidene-1,3-diazinan-4-one is a chemical compound that belongs to the class of pyrimidinethiones. It is characterized by the presence of a propyl group at the 6th position and a sulfanylidene group at the 2nd position of the diazinan-4-one ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then confirmed by independent synthesis and characterized using IR and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Propyl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-Propyl-2-sulfanylidene-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 6-Propyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. For instance, as an antithyroid drug, it inhibits the synthesis of thyroxine and the peripheral conversion of thyroxine to triiodothyronine. This action decreases thyroid hormone production and reduces the activity of thyroid hormones .
Comparación Con Compuestos Similares
Similar Compounds
6-Propyl-2-thiouracil: A pyrimidinethione with similar structural features, used as an antithyroid drug.
2-Sulfanylidene-1,3-thiazolidin-4-one: A related compound with a thiazolidinone ring, known for its biological activities.
Uniqueness
6-Propyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of both a propyl and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C7H12N2OS |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
6-propyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h5H,2-4H2,1H3,(H2,8,9,10,11) |
Clave InChI |
WUBONVZNFPUJAH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(=O)NC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


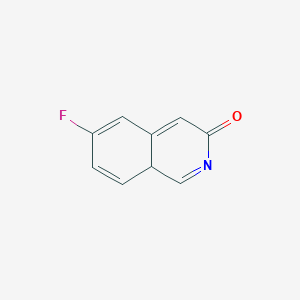
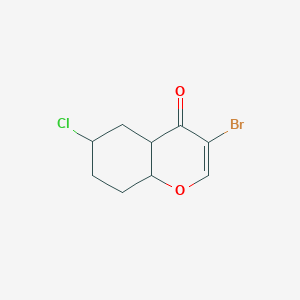
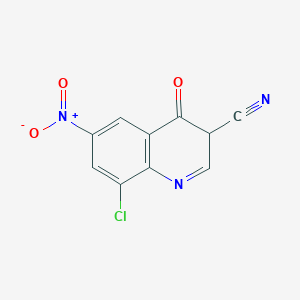
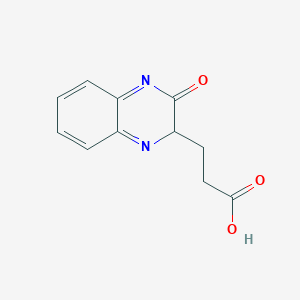

![5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12358905.png)
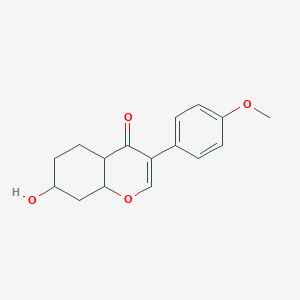
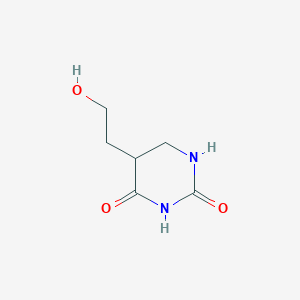

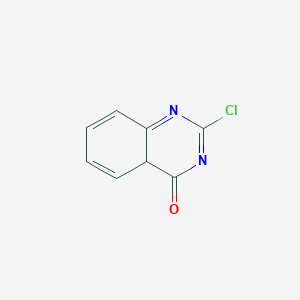
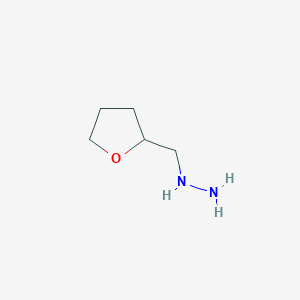
![N-({4-[(pyridin-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12358934.png)


